molecular formula C10H14N2O3 B2723795 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate CAS No. 1610378-55-6

2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate

Cat. No.: B2723795
CAS No.: 1610378-55-6
M. Wt: 210.233
InChI Key: YAUKYMFWBWPVRN-UHFFFAOYSA-N
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Description

2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a formyl group and two methyl groups attached to the pyrazole ring, along with an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate typically involves the reaction of 4-formyl-3,5-dimethyl-1H-pyrazole with ethyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of ethyl acetate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate is unique due to the presence of both a formyl group and an ethyl acetate moiety, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-formyl-3,5-dimethylpyrazol-1-yl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-10(6-13)8(2)12(11-7)4-5-15-9(3)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUKYMFWBWPVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC(=O)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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